2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol
Overview
Description
2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol, also known as 2-FNP or fluoronitrophenyl-1,3-diol, is a chemical compound composed of a fluorine atom. It has a molecular weight of 215.18 g/mol . The compound’s CAS number is 1131605-32-7 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H10FNO4 . The SMILES notation for this compound is C1=CC(=C(C(=C1)F)C(CO)CO)N+[O-] .Scientific Research Applications
Solvatochromism and Solvent Analysis
- Azo Dyes Synthesis : Research has shown the use of related compounds in synthesizing azo dyes, which exhibit solvatochromism - a change in color with different solvents. These dyes are significant for their potential applications in dye-sensitized solar cells and optical data storage (Hofmann et al., 2008).
Chemical Synthesis and Homologation
- Tryptophan Precursor Synthesis : One study involved transforming 2-(2-Nitrophenyl)-1,3-propanediol into different compounds, including a tryptophan precursor, demonstrating its utility in organic synthesis (Tanaka, Yasuo, & Torii, 1989).
Analytical Chemistry
- Liquid Chromatography : This compound has been analyzed in pharmaceutical forms using liquid chromatography with UV detection, showing its importance in analytical chemistry and quality control (Al-Rimawi & Kharoaf, 2011).
Organic Chemistry and Catalysis
- Catalysis in Asymmetric Reduction : It has been used as a catalyst in the asymmetric reduction of acetophenone, demonstrating its role in stereoselective organic synthesis (Rong, Li, & Zhang, 2000).
Spectroscopy and Structural Studies
- Infrared and Raman Spectroscopy : The derivative 2-Nitro-2-phenyl-propane-1,3-diol has been studied using FT-Infrared and Raman spectroscopy, highlighting its significance in molecular structure and vibrational studies (Kaya et al., 2017).
Materials Science
- Energetic Plasticizer Synthesis : A novel fluoro-nitrato energetic plasticizer was synthesized using this compound, indicating its potential in materials science, particularly in developing energetic materials (Keerthi et al., 2022).
Electrochemistry
- Electrosynthesis : The compound has been used in the electrosynthesis of nitroso compounds, showcasing its utility in electrochemical reactions (Cristea et al., 2005).
Coordination Chemistry
- Ligand for Spin Clusters : It has been used as a multidentate ligand for nickel- and cobalt-based spin clusters, important in coordination chemistry and magnetic materials research (Ferguson et al., 2011).
Polymer Science
- Polymerizable Derivatives : The compound has been converted into polymerizable derivatives for generating cavities in polymer materials, highlighting its role in polymer science and material engineering (Gorski et al., 2000).
Radiopharmaceuticals
- Nitroaldol Reaction : It has been involved in the nitroaldol reaction to form labeled compounds, indicating its relevance in the field of radiopharmaceuticals (Kato et al., 2011).
Properties
IUPAC Name |
2-(2-fluoro-6-nitrophenyl)propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4/c10-7-2-1-3-8(11(14)15)9(7)6(4-12)5-13/h1-3,6,12-13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMRYBIYYCRTJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CO)CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677403 | |
Record name | 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131605-32-7 | |
Record name | 2-(2-Fluoro-6-nitrophenyl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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